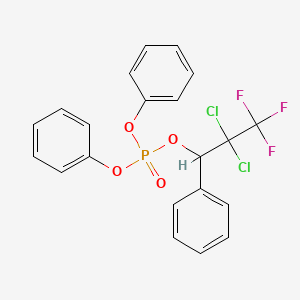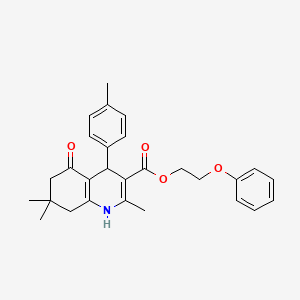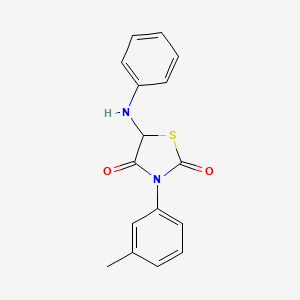
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate is a chemical compound with the molecular formula C21H14Cl2F3O4P It is known for its unique structure, which includes both halogenated and aromatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate typically involves the reaction of 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropanol with diphenyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phenylpropyl derivatives .
Applications De Recherche Scientifique
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes
Mécanisme D'action
The mechanism by which 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate exerts its effects involves interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-3,3,3-trifluoropropionic acid
- 2,2-Dichloro-3,3,3-trifluoropropionic acid, n-propyl ester
- 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropanol
Uniqueness
2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl diphenyl phosphate is unique due to its combination of halogenated and aromatic groups, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where such properties are desired, such as in the development of specialized reagents and materials .
Propriétés
Formule moléculaire |
C21H16Cl2F3O4P |
|---|---|
Poids moléculaire |
491.2 g/mol |
Nom IUPAC |
(2,2-dichloro-3,3,3-trifluoro-1-phenylpropyl) diphenyl phosphate |
InChI |
InChI=1S/C21H16Cl2F3O4P/c22-20(23,21(24,25)26)19(16-10-4-1-5-11-16)30-31(27,28-17-12-6-2-7-13-17)29-18-14-8-3-9-15-18/h1-15,19H |
Clé InChI |
LKMJZAJMOTZCRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(F)(F)F)(Cl)Cl)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11690462.png)
![4-chloro-N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11690474.png)


![3-chloro-N-(3,4-dimethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690495.png)

![2-(2,4-dimethylphenoxy)-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690499.png)
![(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690501.png)
![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690506.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11690515.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11690517.png)

![2-Methylpropyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11690532.png)

